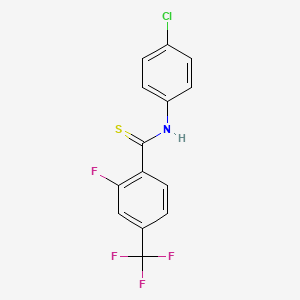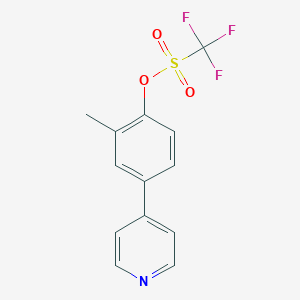![molecular formula C18H13Br2NO B13055236 2,4-Dibromo-8-methoxy-10,11-dihydrobenzo[j]phenanthridine](/img/structure/B13055236.png)
2,4-Dibromo-8-methoxy-10,11-dihydrobenzo[j]phenanthridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dibromo-8-methoxy-10,11-dihydrobenzo[j]phenanthridine is a complex organic compound with the molecular formula C₁₈H₁₃Br₂NO. This compound belongs to the class of phenanthridine derivatives, which are known for their diverse biological activities and applications in various fields of science and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-8-methoxy-10,11-dihydrobenzo[j]phenanthridine typically involves multi-step organic reactions. One common method includes the bromination of 8-methoxy-10,11-dihydrobenzo[j]phenanthridine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an inert solvent like dichloromethane under controlled temperature conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dibromo-8-methoxy-10,11-dihydrobenzo[j]phenanthridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids or esters in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield methoxy-substituted derivatives, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
2,4-Dibromo-8-methoxy-10,11-dihydrobenzo[j]phenanthridine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications due to its structural similarity to bioactive phenanthridine alkaloids.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 2,4-Dibromo-8-methoxy-10,11-dihydrobenzo[j]phenanthridine is not fully understood. it is believed to interact with various molecular targets and pathways, similar to other phenanthridine derivatives. These interactions may involve binding to DNA or proteins, leading to changes in cellular processes such as apoptosis or cell cycle regulation .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dibromo-8-methoxyquinoline: Another brominated methoxy compound with similar structural features.
2,6-Dibromonaphthalene-1,4,5,8-tetracarboxylic acid: A brominated naphthalene derivative with different functional groups.
Uniqueness
2,4-Dibromo-8-methoxy-10,11-dihydrobenzo[j]phenanthridine is unique due to its specific substitution pattern and the presence of both bromine and methoxy groups on the phenanthridine scaffold. This unique structure contributes to its distinct chemical reactivity and potential biological activities.
Propriétés
Formule moléculaire |
C18H13Br2NO |
|---|---|
Poids moléculaire |
419.1 g/mol |
Nom IUPAC |
2,4-dibromo-8-methoxy-10,11-dihydrobenzo[j]phenanthridine |
InChI |
InChI=1S/C18H13Br2NO/c1-22-17-4-2-3-10-5-13-11(6-14(10)17)9-21-18-15(13)7-12(19)8-16(18)20/h4-9H,2-3H2,1H3 |
Clé InChI |
IOGWSEJTFPAWQC-UHFFFAOYSA-N |
SMILES canonique |
COC1=CCCC2=C1C=C3C=NC4=C(C3=C2)C=C(C=C4Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3S)-6-Bromo-5-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13055166.png)

![1'-(Tert-butyl) 6-methyl spiro[chromane-2,4'-piperidine]-1',6-dicarboxylate](/img/structure/B13055174.png)
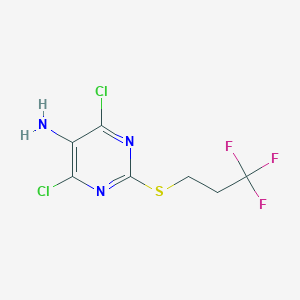
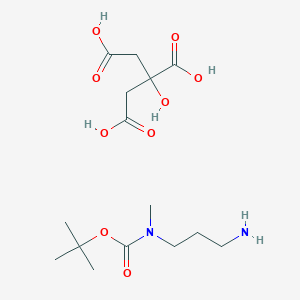
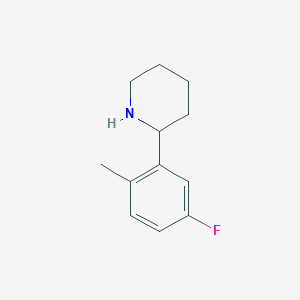
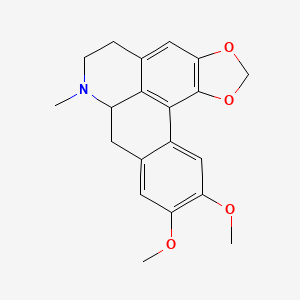
![1-[3-Fluoro-4-(trifluoromethoxy)phenyl]ethane-1,2-diamine](/img/structure/B13055192.png)
![4-Chloro-8-methoxy-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-2-amine](/img/structure/B13055200.png)
![(1S,2S)-1-Amino-1-[2-(difluoromethoxy)phenyl]propan-2-OL](/img/structure/B13055202.png)
